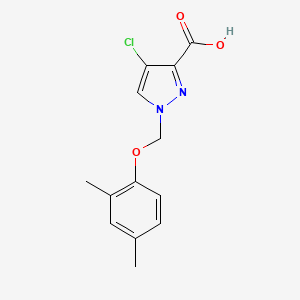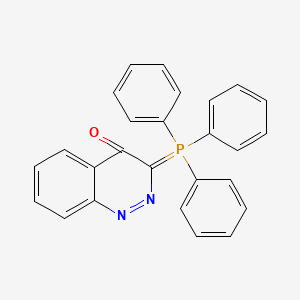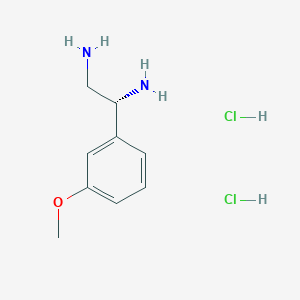
2-(Anthracen-9-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Anthracen-9-yl)propanoic acid is an organic compound that belongs to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anthracen-9-yl)propanoic acid typically involves the Knoevenagel condensation of 9-anthraldehyde with malonic acid, followed by decarboxylation. The reaction is carried out in the presence of a base such as piperidine and a solvent like ethanol. The intermediate product is then subjected to hydrolysis and decarboxylation to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions: 2-(Anthracen-9-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 2-(Anthracen-9-yl)propanol.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学研究应用
2-(Anthracen-9-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex anthracene derivatives.
Biology: Investigated for its potential use in fluorescence-based imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 2-(Anthracen-9-yl)propanoic acid involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo photophysical changes, making it useful in fluorescence imaging. Additionally, its structural properties allow it to interact with biological macromolecules, potentially influencing cellular processes .
相似化合物的比较
- 9-Anthracenecarboxylic acid
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Comparison: 2-(Anthracen-9-yl)propanoic acid is unique due to its propanoic acid moiety, which imparts distinct chemical reactivity compared to other anthracene derivatives. This structural feature allows for a broader range of chemical modifications and applications, particularly in the field of organic electronics and fluorescence imaging .
属性
分子式 |
C17H14O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
2-anthracen-9-ylpropanoic acid |
InChI |
InChI=1S/C17H14O2/c1-11(17(18)19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,18,19) |
InChI 键 |
JVLRJYDOJMOUNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)


![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)

